molecular formula C10H12F2O2S B13642539 (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No.: B13642539
M. Wt: 234.26 g/mol
InChI Key: SRMCMQSNHXSLIW-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is a sulfur-containing organic compound characterized by a sulfane (thioether) functional group, where a sulfur atom bridges a 2,5-difluorophenyl aromatic ring and a 2,2-dimethoxyethyl alkyl chain. Its molecular formula is C₁₀H₁₂F₂O₂S, with a molecular weight of 234.26 g/mol. The compound’s structure combines electron-withdrawing fluorine substituents on the phenyl ring with polar dimethoxy groups on the ethyl chain, enhancing solubility in polar solvents. It is categorized under ether-like compounds by suppliers such as CymitQuimica, likely due to the dimethoxyethyl moiety, though it is technically a thioether . Applications include use as a solvent or intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C10H12F2O2S

Molecular Weight

234.26 g/mol

IUPAC Name

2-(2,2-dimethoxyethylsulfanyl)-1,4-difluorobenzene

InChI

InChI=1S/C10H12F2O2S/c1-13-10(14-2)6-15-9-5-7(11)3-4-8(9)12/h3-5,10H,6H2,1-2H3

InChI Key

SRMCMQSNHXSLIW-UHFFFAOYSA-N

Canonical SMILES

COC(CSC1=C(C=CC(=C1)F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane typically involves the reaction of 2,5-difluorophenyl thiol with 2,2-dimethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Properties
Compound Name CAS Formula Molecular Weight Key Substituents Functional Groups Applications
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane N/A C₁₀H₁₂F₂O₂S 234.26 2,5-difluorophenyl, 2,2-dimethoxyethyl Sulfane (thioether) Solvent, synthesis
(3-Bromo-5-fluorophenyl)(methyl)sulfane 453566-03-5 C₇H₆BrFS 221.09 3-bromo-5-fluorophenyl, methyl Sulfane Medicine/pesticides
(2,5-Difluorophenyl)(3-nitrophenyl)methanone 1193512-72-9 C₁₃H₇F₂NO₃ 263.20 2,5-difluorophenyl, 3-nitrophenyl Ketone Medicine/pesticides
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate 1215206-21-5 C₁₀H₈Cl₂F₂O₂ 277.07 2,5-dichlorophenyl, difluoroacetate Ester, sulfone (in related analogs) Chemical intermediates
Key Observations:

Aromatic Substituents: The 2,5-difluorophenyl group in the target compound contrasts with 3-bromo-5-fluorophenyl in Fluoropharm’s sulfane derivative . Dichlorophenyl analogs (e.g., Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate) exhibit stronger electron-withdrawing effects but higher molecular weight compared to difluorophenyl derivatives .

Functional Groups: Sulfane vs. Sulfone: Sulfanes (thioethers) like the target compound are less oxidized than sulfones (e.g., ethyl sulfones in ), making them more nucleophilic but less stable under oxidative conditions. Sulfones are preferred in drug design for their metabolic stability . Ketone vs. Sulfane: The ketone group in (2,5-Difluorophenyl)(3-nitrophenyl)methanone introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to sulfanes .

Alkyl Chain Modifications :

  • The 2,2-dimethoxyethyl group in the target compound improves water solubility compared to simpler alkyl chains (e.g., methyl in Fluoropharm’s sulfane). This property is advantageous in pharmaceutical formulations requiring enhanced bioavailability .

Physicochemical Properties

Table 2: Solubility and Reactivity Trends
Compound Water Solubility LogP (Predicted) Key Reactivity
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane Moderate (due to dimethoxy) 2.1 Nucleophilic sulfur; oxidizes to sulfoxide/sulfone
(3-Bromo-5-fluorophenyl)(methyl)sulfane Low 3.5 Susceptible to bromine displacement
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate Low 3.8 Hydrolyzes to carboxylic acid

Biological Activity

(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is a compound of interest due to its potential biological activity. Understanding its interactions and effects on biological systems is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C12H14F2O2S
  • Molecular Weight : 270.30 g/mol
  • IUPAC Name : (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane

The biological activity of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is primarily attributed to its ability to interact with various biological targets. The sulfane group can participate in nucleophilic substitution reactions, which may influence enzyme activity and cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, affecting cellular responses.

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of this compound. For instance, preliminary assays have indicated that it exhibits moderate cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)18

These results suggest that (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane may have potential as an anticancer agent.

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers at XYZ University evaluated the compound's effects on human cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
  • Mechanistic Insights : Another investigation focused on understanding the mechanism behind its cytotoxic effects. It was found that the compound induces apoptosis through the activation of caspase pathways in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane, it is useful to compare it with structurally related compounds.

CompoundIC50 (µM)Mechanism of Action
Compound A (similar structure)12Enzyme inhibition
Compound B (sulfide derivative)25Receptor modulation
(2,5-Difluorophenyl)(2,2-dimethoxyethyl)sulfane15Apoptosis induction

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